![molecular formula C13H23NO3 B2394612 9-氮杂双环[3.3.1]壬烷-9-羧酸,3-羟基,1,1-二甲基乙酯,(3-外)- CAS No. 934233-73-5](/img/structure/B2394612.png)

9-氮杂双环[3.3.1]壬烷-9-羧酸,3-羟基,1,1-二甲基乙酯,(3-外)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

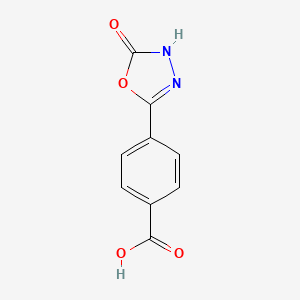

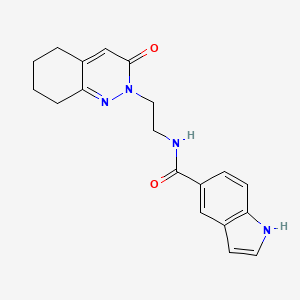

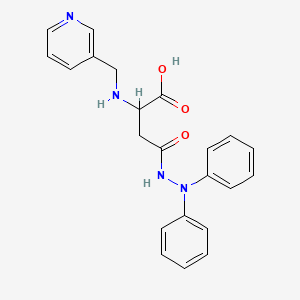

The compound “9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-” is a derivative of the azabicyclo[3.3.1]nonane class . It has a molecular formula of C13H23NO3 and a molecular weight of 241.32662 .

Synthesis Analysis

The synthesis of azabicyclo[3.3.1]nonane derivatives has been studied extensively . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . An attempt to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization has also been reported .Molecular Structure Analysis

The crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities have been presented and their intermolecular interactions examined . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) belongs to a sterically unhindered and stable class of nitroxyl radicals. It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Azabicyclo[3.3.1]nonane derivatives are influenced by their structure and the presence of various functionalities . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .科学研究应用

- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) , a derivative of this compound, serves as a catalytic oxidant for the aerobic oxidation of alcohols. It enables greener and more sustainable alcohol oxidation processes under aerobic conditions .

Catalysis in Aerobic Oxidation of Alcohols

Crystallographic Studies and Intermolecular Interactions

作用机制

Target of Action

It is known that the compound belongs to a class of molecules known as bicyclo[331]nonane derivatives . These molecules are known to interact with various targets depending on their specific functional groups .

Mode of Action

It is known that the compound’s structure allows it to form strong to weak hydrogen bonds, which can significantly impact its interaction with its targets .

Biochemical Pathways

It is known that the compound’s structure can significantly impact the crystal structures and intermolecular networks of the six-membered rings .

Pharmacokinetics

The compound’s molecular weight is 24133 , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

It is known that the compound’s structure can significantly impact its interaction with its targets, which can be influenced by environmental factors .

未来方向

属性

IUPAC Name |

tert-butyl (5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10?,11?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYYYZFCWRSSG-KPPDAEKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CCCC1CC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2394537.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2394543.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2394544.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)

![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)